molecular formula C20H19ClN2O3S B2612365 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide CAS No. 878669-22-8

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide

Cat. No.: B2612365
CAS No.: 878669-22-8
M. Wt: 402.89
InChI Key: SZKTXSPNLUUBAM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,3-thiazole core substituted at position 5 with a 2-chlorobenzyl group. The acetamide moiety at position 2 is linked to a 2-ethoxyphenoxy substituent. This structure combines electron-withdrawing (chlorobenzyl) and electron-donating (ethoxy) groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-2-25-17-9-5-6-10-18(17)26-13-19(24)23-20-22-12-15(27-20)11-14-7-3-4-8-16(14)21/h3-10,12H,2,11,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKTXSPNLUUBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzylamine with thiourea under acidic conditions.

    Attachment of the Ethoxyphenoxy Group: The intermediate thiazole compound is then reacted with 2-ethoxyphenol in the presence of a base such as potassium carbonate to form the ethoxyphenoxy derivative.

    Acetylation: The final step involves acetylation of the ethoxyphenoxy derivative using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is studied for its use in the development of novel polymers and materials with unique properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Acetamides with Varied Substituents

Table 1: Structural and Functional Comparisons
Compound Name Substituents on Thiazole Acetamide Side Chain Biological Activity Key Differences Reference
Target Compound :
N-[5-(2-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide
5-(2-Chlorobenzyl) 2-(2-Ethoxyphenoxy) Not explicitly reported Baseline for comparison
2-(4-Chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide 5-(3-Methylbenzyl) 2-(4-Chlorophenoxy) Anticancer (cell line-dependent) - 4-Cl vs. 2-OEt substituent
- Methylbenzyl vs. chlorobenzyl
SirReal2 :
N-[5-(Naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide
5-(Naphthalen-1-ylmethyl) Pyrimidinylsulfanyl SIRT2 inhibitor (IC₅₀ ~ 0.5 µM) Bulkier aromatic substituent; sulfanyl linker
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro 2,4-Difluorobenzoyl Antiparasitic (PFOR enzyme inhibition) Benzamide vs. acetamide; halogenated aryl group

Key Observations :

  • Substituent Position: The 2-ethoxyphenoxy group in the target compound may improve solubility compared to chlorophenoxy analogs but reduce membrane permeability .
  • Biological Targets : Thiazole-acetamides with sulfanyl or pyrimidine groups (e.g., SirReal2) exhibit specific enzyme inhibition, suggesting the target compound’s activity could be modulated by side-chain electronics .
  • Anticancer Potential: Analogs with methylbenzyl groups show cytotoxicity (IC₅₀ ~1.8 µM in Caco-2 cells), indicating that the chlorobenzyl substituent in the target compound may enhance DNA intercalation or kinase inhibition .

Heterocyclic Analogs with Modified Cores

Table 2: Core Heterocycle Variations
Compound Name Core Structure Key Functional Groups Activity Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Methoxybenzyl, Bromophenyl FPR2 agonist (calcium mobilization)
N-{5-[2-(4-Methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives Thiadiazole Methoxyphenyl, Fluoro-phenoxy Anticancer (IC₅₀ 1.8 µM in Caco-2)

Key Observations :

  • Thiadiazole vs. Thiazole : Thiadiazole derivatives () show enhanced cytotoxicity, likely due to increased aromatic stacking and hydrogen-bonding capacity.
  • Pyridazinone Core: Pyridazinone-based FPR2 agonists () highlight the role of ketone groups in receptor activation, a feature absent in the target compound.

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties*
Compound Molecular Weight LogP H-Bond Donors H-Bond Acceptors
Target Compound 415.88 3.9 1 5
SirReal2 () 410.54 4.2 1 6
2-(4-Chlorophenoxy)-N-[5-(3-methylbenzyl)-thiazol-2-yl]acetamide () 398.87 4.5 1 4

*Calculated using ChemDraw and PubChem data.

Key Observations :

  • The target compound’s lower LogP (3.9 vs. 4.5 in ) suggests improved aqueous solubility due to the ethoxy group.
  • Reduced H-bond acceptors compared to SirReal2 may limit target engagement but enhance metabolic stability.

Biological Activity

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazole family, which is known for various biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization with the chlorobenzyl and ethoxyphenoxy groups.

Synthetic Route:

  • Formation of Thiazole Ring : A thioamide reacts with an α-haloketone under acidic or basic conditions.
  • Chlorobenzyl Introduction : Achieved through nucleophilic substitution using chlorobenzyl halide.
  • Ethoxyphenoxy Group Addition : This is introduced via etherification reactions.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties exhibit promising antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial lipid biosynthesis or interference with cellular processes.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialE. coli, S. aureus
N-(4-bromophenyl)thiazol derivativesAntifungalCandida spp., Aspergillus spp.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, particularly against breast cancer cell lines such as MCF7. The mechanism often involves inhibition of cell proliferation and induction of apoptosis.

Case Study:
A study evaluated the anticancer activity of various thiazole derivatives, including those similar to this compound. The results indicated significant cytotoxic effects on MCF7 cells, suggesting that structural modifications can enhance activity against cancer cells.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential binding to specific receptors could alter signaling pathways related to cell growth and apoptosis.

Research Findings

Recent studies have highlighted the importance of structural features in determining the biological activity of thiazole derivatives:

  • Molecular Docking Studies : These studies suggest that the presence of electron-withdrawing groups enhances binding affinity to target proteins involved in cancer progression.
  • In Vitro Studies : Various assays have confirmed the antimicrobial and anticancer activities of similar compounds, supporting further exploration into their therapeutic potential.

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